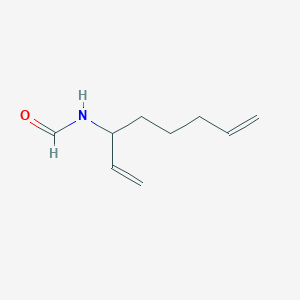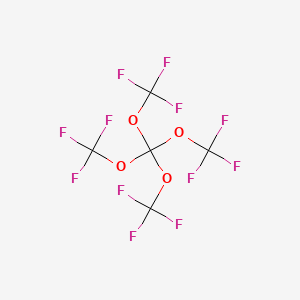stannane CAS No. 92933-32-9](/img/structure/B14351820.png)
[(2,3-Dibromo-3-phenylpropanoyl)oxy](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dibromo-3-phenylpropanoyl)oxystannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a trimethyl group and a dibromo-phenylpropanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromo-3-phenylpropanoyl)oxystannane typically involves the reaction of 2,3-dibromo-3-phenylpropanoic acid with trimethylstannyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dibromo-3-phenylpropanoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxy, amino, or other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydroxy or alkyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dibromo-3-phenylpropanoyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Comparación Con Compuestos Similares
(2,3-Dibromo-3-phenylpropanoyl)oxystannane can be compared with other similar compounds, such as:
2,3-Dibromo-3-phenylpropanoic acid: Lacks the stannane moiety and has different reactivity and applications.
Trimethylstannyl chloride: A simpler organotin compound used as a reagent in various chemical reactions.
2,3-Dibromo-3-phenylpropanoyl chloride: Similar structure but different reactivity due to the presence of a chloride group instead of the stannane moiety.
Propiedades
| 92933-32-9 | |
Fórmula molecular |
C12H16Br2O2Sn |
Peso molecular |
470.77 g/mol |
Nombre IUPAC |
trimethylstannyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8Br2O2.3CH3.Sn/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;;;;/h1-5,7-8H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
SHGRIGCFLGZRNX-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C(C(C1=CC=CC=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)






![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
